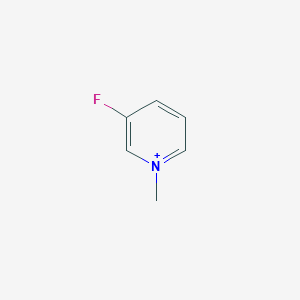
3-Fluoro-1-methylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-methylpyridin-1-ium is a fluorinated pyridinium compound It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a methyl group is attached to the nitrogen atom, forming a positively charged pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylpyridin-1-ium can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) has been applied in the synthesis of fluoropyridines . Another method involves the reaction of pyridine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using efficient and cost-effective fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridinium ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) can be used under mild conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl bromides and palladium acetate (Pd(OAc)2) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridinium derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Fluoro-1-methylpyridin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methylpyridin-1-ium involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a derivatization reagent, modifying primary and secondary amine groups in target molecules through nucleophilic aromatic substitution . This modification can enhance the detection and analysis of biomolecules in mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-methylpyridin-1-ium
- 4-Fluoro-1-methylpyridin-1-ium
- 3-Fluoro-1-ethylpyridin-1-ium
Uniqueness
3-Fluoro-1-methylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications such as PET imaging and mass spectrometry derivatization .
Properties
CAS No. |
126159-64-6 |
|---|---|
Molecular Formula |
C6H7FN+ |
Molecular Weight |
112.12 g/mol |
IUPAC Name |
3-fluoro-1-methylpyridin-1-ium |
InChI |
InChI=1S/C6H7FN/c1-8-4-2-3-6(7)5-8/h2-5H,1H3/q+1 |
InChI Key |
SASRUMZGFRERDG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)
![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
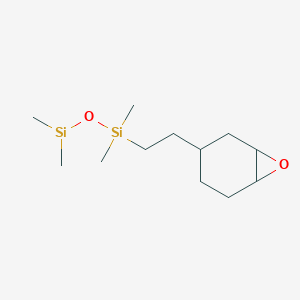
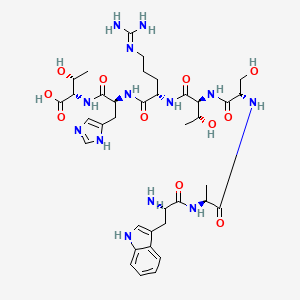
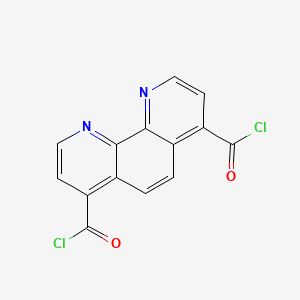

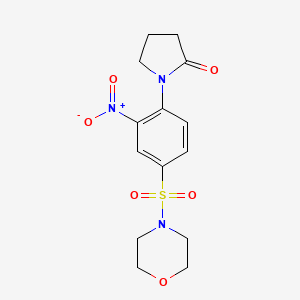
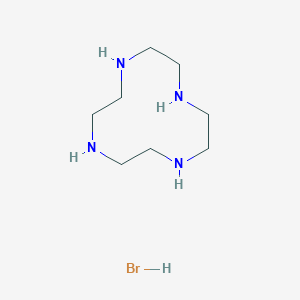
![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)

![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
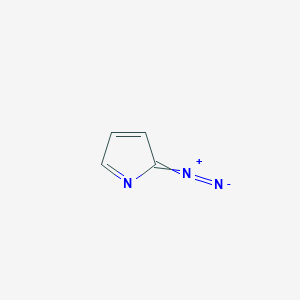
![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
